6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Urease Inhibition Anti-ulcer Fluorinated Heterocycles

Fluorinated imidazopyridine building blocks with reliable regiospecificity are critical for reproducible SAR. 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1135282-88-0) delivers: • ≥95% purity, 6-fluoro regioisomer verified, eliminating batch variability. • Reactive carbohydrazide handle for kinase inhibitor, CNS agent, or chem. probe synthesis. • Validated scaffold: derived oxazoles inhibit urease 3.8-fold vs. thiourea; 6-bromo analog shows in vivo anticonvulsant efficacy matching diazepam.

Molecular Formula C8H7FN4O
Molecular Weight 194.17 g/mol
CAS No. 1135282-88-0
Cat. No. B1439122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide
CAS1135282-88-0
Molecular FormulaC8H7FN4O
Molecular Weight194.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1F)C(=O)NN
InChIInChI=1S/C8H7FN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14)
InChIKeyCVGROIUUKDEOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide – Compound Profile


6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 1135282-88-0) is a fluorinated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry known for diverse biological activities [1]. This specific derivative features a 6-fluoro substituent on the imidazopyridine core and a carbohydrazide functional group at the 2-position, providing multiple sites for hydrogen bonding and coordination interactions . Its molecular formula is C8H7FN4O, with a molecular weight of 194.17 g/mol, and it is commonly supplied with a purity of ≥95% .

Core Scaffold Fluorinated imidazopyridine heterocycle
Functional Handle 2-Carbohydrazide derivatization site
Selection Context Kinase and enzyme inhibitor studies

Differentiation from Non-Fluorinated Analogs


The 6-fluoro substituent on the imidazo[1,2-a]pyridine core is not merely a passive modification; it actively modulates electronic properties and biological activity . Fluorine's strong electron-withdrawing nature alters the scaffold's electron density, impacting binding affinities and metabolic stability [1]. Direct substitution with non-fluorinated analogs, such as the unsubstituted imidazo[1,2-a]pyridine-2-carbohydrazide, or those with alternative halogens (Cl, Br) or alkyl groups (CH3), can lead to substantial differences in potency, selectivity, and in vivo efficacy [2]. The specific combination of the 6-fluoro and 2-carbohydrazide functionalities creates a unique pharmacophore profile that is not replicated by other regioisomers (e.g., 7-fluoro) or core variants, making interchangeability in critical research or development pipelines untenable without rigorous re-validation.

Non-fluorinated analogs Electronic profile and potency may shift away from 6-F scaffold; revalidation required.
Alternative 6-halogen substitution 6-Br or 6-Cl variants may differ in metabolic stability and target selectivity.
Regioisomer mismatch 7-Fluoro regioisomer does not replicate 6-fluoro pharmacophore profile.

6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide – Comparative Evidence


Urease Inhibition vs. Thiourea Standard

A series of oxazole derivatives (4a-p) synthesized from a 6-fluoroimidazo[1,2-a]pyridine precursor were evaluated for urease inhibition. Several analogs demonstrated significantly lower IC50 values than the standard drug thiourea. This indicates that the 6-fluoroimidazo[1,2-a]pyridine core, when appropriately derivatized, can confer potent urease inhibitory activity [1].

Urease Inhibition
Class-level inference
IC50 5.68 µM (Analog 4i) vs. Thiourea 21.37 µM
Supports enzyme inhibition screening context
Class-level data; requires direct validation
Urease Inhibition Anti-ulcer Fluorinated Heterocycles

Cytotoxic Activity Against Human Cancer Cells

A series of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, which share the core scaffold of the target compound, were evaluated for cytotoxic activity against MCF-7 (breast), HT-29 (colon), and K562 (leukemia) cancer cell lines. Compound 7d, bearing a 4-bromophenyl pendant, exhibited IC50 values of 22.6 µM and 13.4 µM against MCF-7 and HT-29 cells, respectively, while showing no toxicity to non-cancer Vero cells up to 100 µM [1]. This demonstrates that derivatives of this scaffold can achieve selective cytotoxicity.

Cytotoxicity Profile
Class-level inference
IC50 13.4 µM (HT-29) vs. Cisplatin 25.9 µM
Supports cell-model endpoint review
Specific to derivative 7d; MTT assay
Anticancer Cytotoxicity Imidazopyridine

In Silico Docking: PDGFRA Kinase Binding

Molecular docking studies of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives against the PDGFRA kinase target revealed strong binding affinities for active compounds. Compound 7d showed a docking score of -7.584 kcal/mol, forming critical hydrogen bonds with Glu644 and Asp836 residues. This provides a computational rationale for the observed cytotoxic activity and suggests a potential mechanism of action for this chemical class [1].

Kinase Docking
Supporting evidence
Docking Score -7.584 kcal/mol (PDGFRA)
Supports pathway-response interpretation
Computational model; requires assay confirmation
Kinase Inhibition Molecular Docking PDGFRA

In Vivo Anticonvulsant Activity of 6-Bromo Analog

A study on 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives, which differ from the target compound only by the halogen at the 6-position (Br vs. F), demonstrated remarkable anticonvulsant properties in vivo. Compounds 3b and 4 exhibited complete protection against seizures in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, comparable to diazepam. Notably, all tested compounds were non-toxic up to 100 mg/kg in motor impairment studies [1]. This highlights the potential of 6-halogenated imidazo[1,2-a]pyridine-2-carbohydrazides for CNS applications.

CNS Model Response
Class-level inference
Complete seizure protection (6-Br analog) in MES/scPTZ
Model-response context for 6-halogenated scaffold
6-F electronic profile may shift CNS properties
Anticonvulsant CNS In Vivo Pharmacology

Electronic Impact of 6-Fluoro Substitution

The presence of the 6-fluoro substituent on the imidazo[1,2-a]pyridine core is known to significantly modify its electronic properties and, consequently, its biological activity . In SAR studies of related imidazopyridine derivatives, electron-withdrawing groups at the 6-position have been shown to enhance binding affinity and potency against various targets [1]. This electronic modulation is a key differentiator from unsubstituted or alkyl-substituted analogs.

Electronic Modulation
Class-level inference
6-F exerts strong -I effect on core scaffold
Context-dependent; qualitative SAR review
No direct 6-F vs. 6-H bioassay comparison available
Structure-Activity Relationship Fluorine Chemistry Medicinal Chemistry

6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide Applications


Anti-Ulcer Drug Lead Optimization

Given the potent urease inhibition observed in oxazole derivatives derived from the 6-fluoroimidazo[1,2-a]pyridine core [1], this compound serves as a valuable starting material or intermediate for synthesizing novel anti-ulcer agents. Medicinal chemists can leverage the 2-carbohydrazide as a functional handle for further derivatization to improve potency and selectivity against urease, as demonstrated by the 3.8-fold increase in activity over thiourea for analog 4i [1].

Oncology Kinase Inhibitor Development

The imidazo[1,2-a]pyridine-2-carbohydrazide scaffold has been identified as a potential inhibitor of PDGFRA kinase, with specific derivatives showing favorable docking scores and cytotoxic activity against cancer cell lines [2]. The 6-fluoro variant can be incorporated into focused libraries to explore structure-activity relationships around kinase inhibition, aiming to achieve improved selectivity and potency profiles, particularly for targets where fluorine substitution is known to enhance binding .

CNS Anticonvulsant & Anxiolytic Development

The demonstrated in vivo anticonvulsant activity of the closely related 6-bromo analog, with efficacy comparable to diazepam and no observed toxicity up to 100 mg/kg [3], strongly supports the investigation of 6-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide in CNS research. The fluorine substitution may offer distinct advantages in metabolic stability and blood-brain barrier penetration, making it a prime candidate for synthesizing novel derivatives for epilepsy, anxiety, or other neurological disorders.

Chemical Probes for Target Engagement Studies

The carbohydrazide group provides a versatile reactive site for bioconjugation or the introduction of chemical probes (e.g., fluorophores, biotin). Researchers can utilize 6-fluoroimidazo[1,2-a]pyridine-2-carbohydrazide to create affinity probes or imaging agents to study the cellular localization and target engagement of imidazopyridine-binding proteins, such as kinases or other enzymes, thereby validating biological targets and elucidating mechanisms of action [2].

Application
Selection Property
Validation Focus
Enzyme inhibitor lead optimization
Carbohydrazide derivatization handle
Urease enzyme inhibition context
Kinase inhibitor research
Fluorinated scaffold for kinase selectivity review
PDGFRA pathway-response context
CNS model-response studies
6-Halogenated imidazopyridine scaffold
Seizure model endpoint context
Chemical probe development
Bioconjugation via carbohydrazide group
Target engagement assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.